3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a benzothiazole ring, a methanesulfonyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Trifluoromethylphenyl Isocyanate: The final step involves the reaction of the methanesulfonyl-benzothiazole intermediate with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The benzothiazole ring and the trifluoromethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group typically yields sulfone derivatives, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, the compound could be explored for its therapeutic potential. Compounds with benzothiazole and trifluoromethylphenyl groups have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methanesulfonyl and trifluoromethyl groups are known to influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.
3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group, which can significantly change its reactivity and interactions.
Uniqueness
The presence of both the methanesulfonyl and trifluoromethylphenyl groups in 3-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea makes it unique. These groups can enhance the compound’s stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H12F3N3O3S2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H12F3N3O3S2/c1-27(24,25)11-5-6-12-13(8-11)26-15(21-12)22-14(23)20-10-4-2-3-9(7-10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23) |
InChI Key |
ONXXOYJCCCAFHA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.